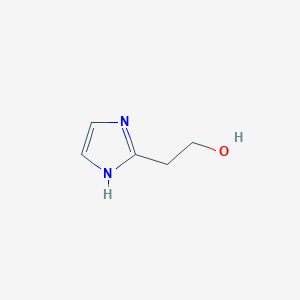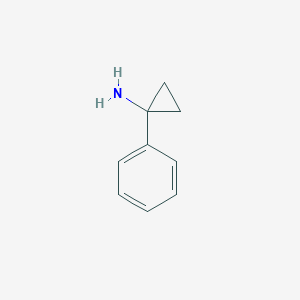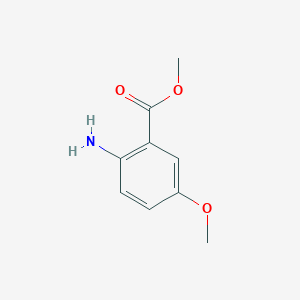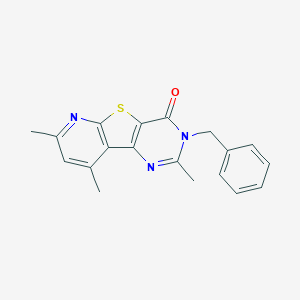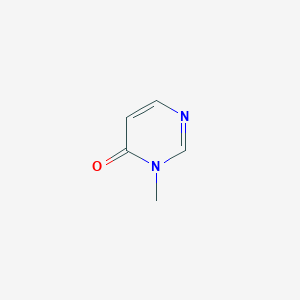
4(3H)-Pyrimidinone, 3-methyl-
Übersicht
Beschreibung
Quinazolinones are a class of organic compounds that are structurally similar to quinazolines but have an additional carbonyl group . They are known for their broad range of pharmacological properties, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One approach involves the synthesis of 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone by refluxing anthranilic acid and methyl isothiocyanate .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, an efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary widely depending on their specific structure. For instance, the presence of different substituents can significantly influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Photoreactions in Matrix Isolation : Lapinski et al. (1994) conducted ab initio calculations of the infrared spectrum of the Dewar isomer of 3-methyl-4(3H)-pyrimidinone. Their study focused on the photoreactions of matrix-isolated 4(3H)-pyrimidinones, observing phenomena like phototautomerism, ring opening, and Dewar structure formation. This research provides insights into the behavior of 4(3H)-Pyrimidinone, 3-methyl- under UV irradiation in a low-temperature argon matrix, with potential applications in photochemistry (Lapinski, Nowak, Leś, & Adamowicz, 1994).
Acetylation and Ring-Opening Reactions : Sodum, Klein, and Otter (1986) explored the chemistry of 4‐pyrimidinones, including 4(3H)-Pyrimidinone, 3-methyl-. They found that it undergoes selective acetylation and, in the presence of water, can lead to the formation of crystalline cis-3-acetylamino-N-formyl-acrylamides. This study offers valuable information for the potential synthetic applications of this compound in organic chemistry (Sodum, Klein, & Otter, 1986).
Energetic and Structural Analysis : Galvão et al. (2014) provided an energetic study of 4(3H)-pyrimidinone. They derived the enthalpy of formation in the gaseous phase and interpreted the results in terms of isodesmic reactions. This research contributes to understanding the energetic properties of 4(3H)-Pyrimidinone, 3-methyl-, and its potential applications in materials science and thermodynamics (Galvão, Rocha, Ribeiro da Silva, & Ribeiro da Silva, 2014).
Molecular Structure Determination : Sawada et al. (1988) focused on the X-Ray structure determination and NMR characterization of compounds involving 4(3H)-Pyrimidinone. Their research is crucial for understanding the molecular structure and potential pharmaceutical applications of this compound (Sawada, Tanaka, Furukawa, Toda, Takai, & Hanafusa, 1988).
Complexation with Human Serum Proteins : Gonçalves et al. (2013) investigated a novel V(IV)O-pyrimidinone complex, including its synthesis, solution speciation, and human serum protein binding. This study is significant for understanding the biomedical applications of 4(3H)-Pyrimidinone, 3-methyl-, particularly in drug design and pharmacology (Gonçalves, Tomaz, Correia, Veiros, Castro, Avecilla, Palacio, Maestro, Kiss, Jakusch, Garcia, & Pessoa, 2013).
Photokinetics and DNA Photodamage : Ryseck et al. (2013) and Micheel et al. (2015) explored the photokinetics of pyrimidinone derivatives and their role in DNA photodamage. These studies are crucial for understanding the photochemical behavior of 4(3H)-Pyrimidinone, 3-methyl-, which is relevant in the field of photobiology and the study of DNA lesions (Ryseck, Villnow, Hugenbruch, Schaper, & Gilch, 2013); (Micheel, Torres Ziegenbein, Gilch, & Ryseck, 2015).
Safety And Hazards
Zukünftige Richtungen
Given the wide range of biological activities exhibited by quinazolinones, there is significant interest in further exploring this class of compounds for potential therapeutic applications . Future research may focus on the synthesis of new quinazolinone derivatives and the investigation of their biological activities .
Eigenschaften
IUPAC Name |
3-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-4-6-3-2-5(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXLJUKMMIHADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306661 | |
| Record name | 4(3H)-Pyrimidinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Pyrimidinone, 3-methyl- | |
CAS RN |
6104-45-6 | |
| Record name | 3-Methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 178842 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC178842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



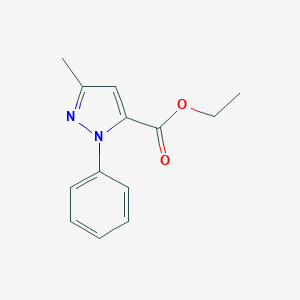
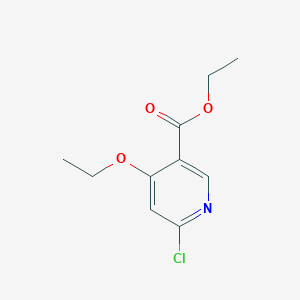
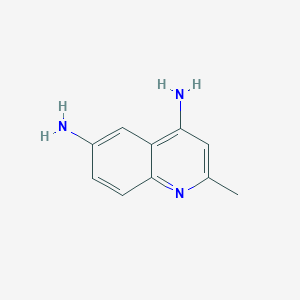

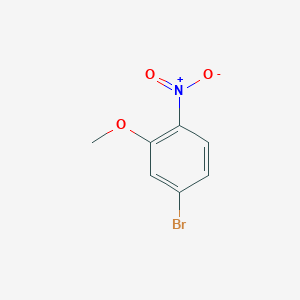
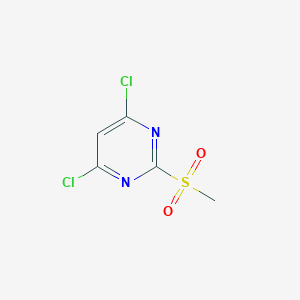
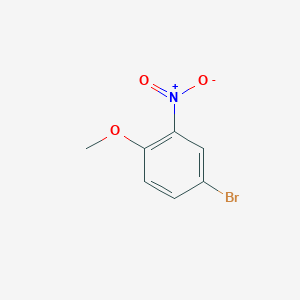
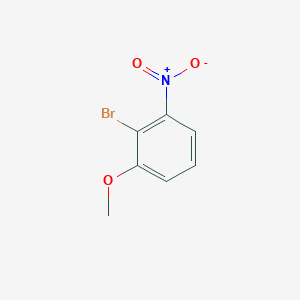
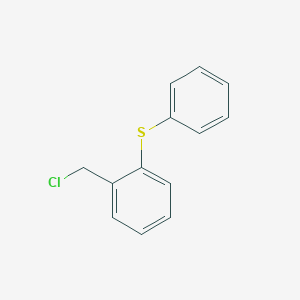
![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
